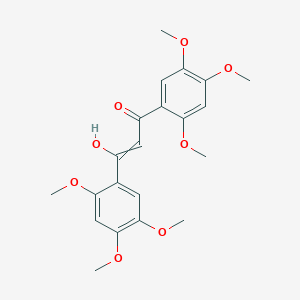
2-Dodecyne, 1-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyne, 1-bromo- is an organic compound with the molecular formula C12H21Br It is a brominated alkyne, characterized by a carbon-carbon triple bond and a bromine atom attached to the first carbon of the alkyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyne, 1-bromo- typically involves the bromination of 2-Dodecyne. One common method is the addition of bromine (Br2) to 2-Dodecyne in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Dodecyne, 1-bromo- may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyne, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The triple bond can react with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-Dodecyne, 1-hydroxy- or 2-Dodecyne, 1-amino-.
Addition: Formation of 1,2-dibromo-2-dodecane.
Reduction: Formation of 2-Dodecene or 2-Dodecane.
Aplicaciones Científicas De Investigación
2-Dodecyne, 1-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Dodecyne, 1-bromo- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the triple bond participates in addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-rich nature of the triple bond.
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecyne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-dodecene: Contains a double bond instead of a triple bond, leading to different reactivity patterns.
1-Bromo-2-dodecane: Saturated compound with different chemical properties and reactivity.
Uniqueness
2-Dodecyne, 1-bromo- is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
85565-88-4 |
|---|---|
Fórmula molecular |
C12H21Br |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
1-bromododec-2-yne |
InChI |
InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-9,12H2,1H3 |
Clave InChI |
KYWBDFJFZKCFTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


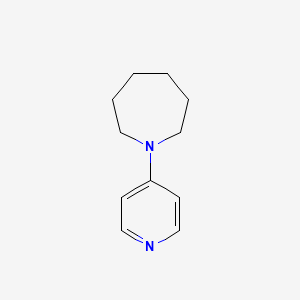
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
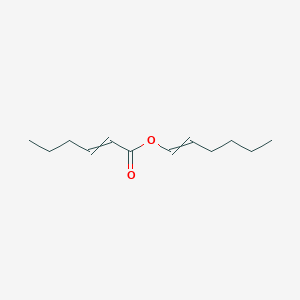
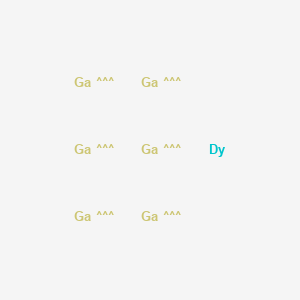
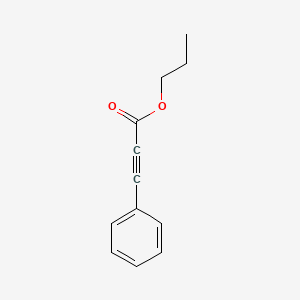


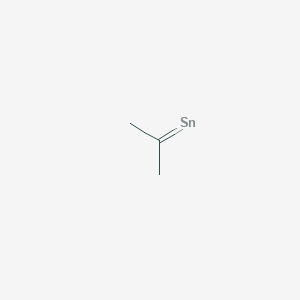
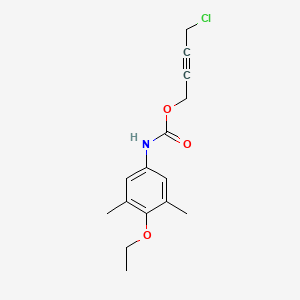

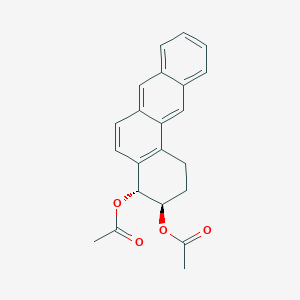
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
